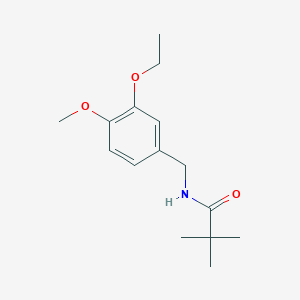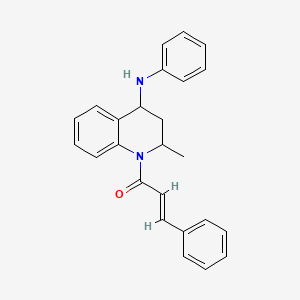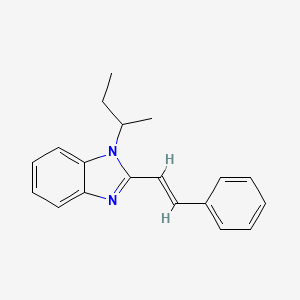![molecular formula C23H28F6N2O2 B5481432 N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-METHOXYBENZAMIDE](/img/structure/B5481432.png)
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-METHOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-METHOXYBENZAMIDE: is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a hexafluoropropane group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce an ethylamine group.
Introduction of the Hexafluoropropane Group: The ethylamine derivative is then reacted with a hexafluoropropane reagent under controlled conditions to form the hexafluoropropane-ethylamine intermediate.
Coupling with Methoxybenzamide: Finally, the intermediate is coupled with 2-methoxybenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amine derivatives.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives of the benzamide moiety.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis due to its unique structure and reactivity. Biology: It may serve as a probe in biochemical studies to investigate the interactions of adamantane derivatives with biological molecules. Medicine: Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its fluorinated and adamantane components.
Mechanism of Action
The mechanism by which N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-METHOXYBENZAMIDE exerts its effects is likely multifaceted:
Molecular Targets: The adamantane moiety may interact with neuronal receptors or ion channels, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, potentially offering therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
Amantadine: A well-known adamantane derivative used in the treatment of Parkinson’s disease and influenza.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Comparison:
Uniqueness: N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-METHOXYBENZAMIDE is unique due to the presence of the hexafluoropropane group, which may confer additional stability and lipophilicity compared to other adamantane derivatives.
Applications: While amantadine and memantine are primarily used in medicine, the target compound’s unique structure may broaden its applications to include advanced materials and industrial uses.
Properties
IUPAC Name |
N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F6N2O2/c1-33-18-5-3-2-4-17(18)19(32)31-21(22(24,25)26,23(27,28)29)30-7-6-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16,30H,6-13H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCYNNCQMYOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5481362.png)
![9-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5481363.png)
![5-amino-3-[1-cyano-2-(2,5-dimethoxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B5481364.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5481365.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5481369.png)
![3-(allylthio)-6-[5-(4-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5481372.png)
![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5481382.png)

![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]hexan-1-ol](/img/structure/B5481392.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5481397.png)
![(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione;hydrate](/img/structure/B5481413.png)
![6-METHYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5481438.png)
